Cas no 95732-59-5 (Hedyotisol A)

Hedyotisol A structure
Hedyotisol A structure
商品名:Hedyotisol A
CAS番号:95732-59-5
MF:C42H50O16
メガワット:810.83700
CID:837487
PubChem ID:15628159

Hedyotisol A 化学的及び物理的性質

名前と識別子

    • Hedyotisol A
    • (1S,2S,1'S,2'S)-2,2'-{(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c ]furan-1,4-diylbis[(2,6-dimethoxy-4,1-phenylene)oxy]}bis[1-(4-hyd roxy-3-methoxyphenyl)-1,3-propanediol]
    • [ "" ]
    • 95839-45-5
    • (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.
    • G-b-S-r-S-b-G
    • (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • Hedyotisol C
    • 95732-59-5
    • CHEMBL1761832
    • Hedyotisol B
    • bmse010121
    • 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • AKOS040761823
    • CHEMBL2268764
    • isoorientin 6-O-hexoside
    • AKOS032962370
    • HedyotisolA
    • 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
    • 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
    • 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
    • インチ: InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37+,38+,39+,40+/m1/s1
    • InChIKey: LSWNERGQFCAXLI-RJFHMDDPSA-N
    • ほほえんだ: COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC

計算された属性

  • せいみつぶんしりょう: 810.31000
  • どういたいしつりょう: 810.30988550g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 16
  • 重原子数: 58
  • 回転可能化学結合数: 18
  • 複雑さ: 1100
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 8
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 214Ų

じっけんとくせい

  • 色と性状: Cryst.
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 1012.1±65.0 °C at 760 mmHg
  • フラッシュポイント: 565.9±34.3 °C
  • PSA: 213.68000
  • LogP: 4.17120
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Hedyotisol A セキュリティ情報

Hedyotisol A 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN4191-5mg
Hedyotisol A
95732-59-5
5mg
¥ 4420 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H10060-5mg
(1S,2S,1'S,2'S)-2,2'-{(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c ]furan-1,4-diylbis[(2,6-dimethoxy-4,1-phenylene)oxy]}bis[1-(4-hyd roxy-3-methoxyphenyl)-1,3-propanediol]
95732-59-5 ,HPLC≥98%
5mg
¥6240.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4191-1 mg
Hedyotisol A
95732-59-5
1mg
¥2595.00 2022-04-26
A2B Chem LLC
AI64773-5mg
Hedyotisol A
95732-59-5 97.0%
5mg
$785.00 2024-07-18
TargetMol Chemicals
TN4191-5 mg
Hedyotisol A
95732-59-5 98%
5mg
¥ 4,420 2023-07-11
TargetMol Chemicals
TN4191-1 mL * 10 mM (in DMSO)
Hedyotisol A
95732-59-5 98%
1 mL * 10 mM (in DMSO)
¥ 6720 2023-09-15
TargetMol Chemicals
TN4191-1 ml * 10 mm
Hedyotisol A
95732-59-5
1 ml * 10 mm
¥ 6720 2024-07-20

Hedyotisol A 関連文献

Hedyotisol Aに関する追加情報

Hedyotisol A (CAS No. 95732-59-5): An Overview of Its Chemical Properties and Biological Activities

Hedyotisol A (CAS No. 95732-59-5) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural features and potential therapeutic applications. This compound, isolated from the plant Hedyotis diffusa, belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The chemical structure of Hedyotisol A is characterized by a complex arrangement of carbon atoms, functional groups, and stereochemical centers. It is a triterpenoid with a molecular formula of C30H48O4, and its molecular weight is approximately 472.7 g/mol. The presence of multiple hydroxyl groups and a carboxylic acid moiety contributes to its solubility in polar solvents and its ability to form hydrogen bonds, which are crucial for its biological interactions.

Recent studies have shed light on the biological activities of Hedyotisol A. One of the most notable findings is its potent anti-inflammatory effect. In vitro experiments have demonstrated that Hedyotisol A can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.

In addition to its anti-inflammatory properties, Hedyotisol A has shown promising antioxidant activity. Research has indicated that it can scavenge free radicals and protect cells from oxidative stress-induced damage. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

The anticancer potential of Hedyotisol A has also been extensively investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this effect involves the activation of caspase-dependent pathways and the disruption of mitochondrial membrane potential. Furthermore, Hedyotisol A has been found to inhibit angiogenesis, a process critical for tumor growth and metastasis.

Beyond its direct biological effects, Hedyotisol A has been explored for its potential as a lead compound in drug discovery. Its unique chemical structure provides a scaffold for the development of novel therapeutic agents with improved efficacy and reduced side effects. Researchers are actively engaged in structure-activity relationship (SAR) studies to identify derivatives with enhanced pharmacological properties.

The safety profile of Hedyotisol A is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that it exhibits low cytotoxicity towards normal cells at therapeutic concentrations, suggesting a favorable safety margin. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs.

In conclusion, Hedyotisol A (CAS No. 95732-59-5) is a multifaceted natural product with significant potential in various therapeutic areas. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive target for further investigation and development as a novel therapeutic agent. Ongoing research aims to elucidate its mechanisms of action and optimize its use in clinical settings.

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Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:95732-59-5)Hedyotisol A
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清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ